Pirfenidone

Descripción

This compound is a synthetic pyridone drug. It is an antifibrotic agent with anti-inflammatory and antioxidant properties that is used to treat idiopathic pulmonary fibrosis (IPF), which is a chronic, progressive form of interstitial pneumonia. While its mechanism of action is not yet fully understood, this compound is proposed to primarily regulate tumor necrosis factor (TNF) pathways and modulate cellular oxidation. The FDA first approved this compound alongside [nintedanib] as one of the first drugs to treat IPF.

This compound is a Pyridone.

This compound is an orally available pyridinone derivative that inhibits collagen formation and is used to treat idiopathic pulmonary fibrosis. Elevations in serum enzyme levels during this compound therapy are not uncommon, but it has yet to be implicated in cases of clinically apparent liver injury with jaundice.

This compound is an orally active synthetic antifibrotic agent structurally similar to pyridine 2,4-dicarboxylate. This compound inhibits fibroblast, epidermal, platelet-derived, and transforming beta-1 growth factors, thereby slowing tumor cell proliferation. This agent also inhibits DNA synthesis and the production of mRNA for collagen types I and III, resulting in a reduction in radiation-induced fibrosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and has 4 approved and 32 investigational indications.

Propiedades

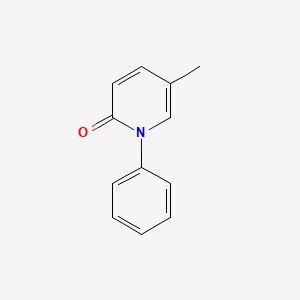

IUPAC Name |

5-methyl-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRGOKTTBVCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045183 | |

| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubule in methanol | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from hot water | |

CAS No. |

53179-13-8 | |

| Record name | Pirfenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirfenidone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirfenidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIRFENIDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1-phenyl-2(1H)-Pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-phenyl-2-(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRFENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7NLD2JX7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-104 °C; also as MP 103-105 °C from benzene-light petroleum | |

| Record name | Pirfenidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirfenidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Novel Pirfenidone Derivatives: A Technical Guide to Synthesis and Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, screening, and mechanistic evaluation of novel pirfenidone derivatives. This compound is an established anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] However, the quest for compounds with enhanced efficacy, improved safety profiles, and broader therapeutic applications necessitates the exploration of novel chemical entities based on the this compound scaffold. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows to support researchers in this field.

Synthesis of Novel this compound Derivatives

The chemical structure of this compound offers multiple sites for modification to generate novel derivatives. Common strategies involve substitutions on the pyridone ring, the phenyl ring, or the methyl group to modulate the compound's physicochemical properties, metabolic stability, and biological activity.[4][5]

General Synthetic Strategies

Several synthetic routes for this compound derivatives have been reported. A prevalent approach involves the modification of the 5-methyl group to prevent its rapid metabolism to the less active carboxylic acid metabolite. Other strategies focus on attaching different functional groups, such as phenyl or benzyl moieties, to the nitrogen atom of the pyridin-2(1H)-one core. Furthermore, modifications at the third position of the this compound scaffold have been explored to enhance anti-fibrotic efficacy.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol is a representative example for the synthesis of this compound derivatives with substitutions on the nitrogen atom of the pyridin-2(1H)-one moiety, based on methodologies described in the literature.

Step 1: Synthesis of the N-Substituted Pyridone Scaffold

-

To a solution of 2-hydroxypyridine in a suitable solvent such as acetonitrile, add an equimolar amount of an appropriate aryl or benzyl halide.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 85-105°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-substituted pyridone scaffold.

Step 2: Functional Group Interconversion (Example: Nitration and Reduction)

-

The N-substituted pyridone scaffold can undergo further modifications. For instance, a nitro group can be introduced onto the phenyl ring via nitration using a mixture of nitric acid and sulfuric acid.

-

The nitro group can then be reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Step 3: Amide Coupling

-

The resulting amino-functionalized derivative can be coupled with various carboxylic acids to generate a library of amide derivatives.

-

To a solution of the amino derivative and the desired carboxylic acid in a solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

-

Stir the reaction mixture at room temperature until completion.

-

Purify the final product by column chromatography to yield the target this compound derivative.

Step 4: Characterization

-

Confirm the structure of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Screening of this compound Derivatives

A hierarchical screening approach, starting with in vitro assays and progressing to in vivo models for promising candidates, is typically employed to evaluate the anti-fibrotic potential of newly synthesized this compound derivatives.

In Vitro Screening

Cell Lines: Commonly used fibroblast cell lines for in vitro screening include:

-

Mouse fibroblast cell line (NIH3T3)

-

Human lung fibroblast cell lines (HFL1, MRC-5, LL29, DHLF)

This assay measures the inhibitory effect of the derivatives on fibroblast proliferation, often induced by transforming growth factor-beta 1 (TGF-β1).

-

Cell Seeding: Seed fibroblast cells (e.g., NIH3T3) into a 96-well plate at an appropriate density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (this compound) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

CCK8 Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell proliferation inhibition rate and the half-maximal inhibitory concentration (IC₅₀) value.

This method quantifies the protein expression levels of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (Col I), and fibronectin (Fn).

-

Cell Culture and Treatment: Culture fibroblasts (e.g., NIH3T3) and stimulate them with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of the test compounds for 48 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against α-SMA, Col I, Fn, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

This assay assesses the ability of the derivatives to inhibit fibroblast migration, a key process in fibrosis.

-

Cell Seeding: Grow fibroblasts to confluence in a multi-well plate.

-

Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the test compounds.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours).

-

Analysis: Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.

In Vivo Screening

Promising candidates from in vitro studies are further evaluated in animal models of fibrosis.

The bleomycin (BLM)-induced lung fibrosis model in rodents is the most widely used preclinical model for IPF.

-

Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) for at least one week before the experiment.

-

Induction of Fibrosis: Anesthetize the animals and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. A control group receives saline.

-

Treatment: Begin oral administration of the this compound derivatives, this compound (positive control), or vehicle daily for a specified period (e.g., 14-28 days).

-

Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect lung tissues and bronchoalveolar lavage fluid (BALF).

-

Endpoint Analysis:

-

Lung Index: Calculate the lung-to-body weight ratio.

-

Histopathology: Perform hematoxylin and eosin (H&E) and Masson's trichrome staining on lung sections to assess inflammation and collagen deposition, respectively.

-

Biochemical Analysis: Measure hydroxyproline content in the lung tissue as an indicator of collagen deposition.

-

Protein/Gene Expression: Analyze the expression of fibrotic markers (α-SMA, collagen) in lung homogenates by Western blot or RT-qPCR.

-

Quantitative Data Summary

The following tables summarize the anti-fibrotic activities and pharmacokinetic parameters of selected novel this compound derivatives as reported in the literature.

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (mM) | Reference |

| This compound | NIH3T3 | 2.75 | |

| Compound 5d | NIH3T3 | 0.245 | |

| Compound 9b | HFL1 | 0.048 | |

| Compound 9d | HFL1 | 0.035 | |

| YZQ17 | NIH3T3 | 0.2 |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

| Compound | AUC₀₋ₜ (µg·h/mL) | t₁/₂ (h) | Reference |

| This compound | 40.68 ± 12.51 | 4.60 ± 2.40 | |

| 5-carboxythis compound | 24.25 ± 10.40 | 5.09 ± 2.55 |

Note: Pharmacokinetic parameters can vary significantly based on the animal model, dosage, and formulation.

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their anti-fibrotic effects by modulating multiple signaling pathways involved in fibrosis.

Key Signaling Pathways

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: This is a central pathway in fibrosis. This compound and its derivatives have been shown to inhibit TGF-β1 production and suppress the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling. This inhibition leads to reduced fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition.

-

Tumor Necrosis Factor-α (TNF-α) Pathway: this compound can reduce the production of the pro-inflammatory cytokine TNF-α, thereby mitigating inflammation that contributes to the fibrotic process.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Some this compound derivatives may exert their anti-fibrotic effects by inhibiting the p38 MAPK signaling pathway, which is involved in inflammation and fibrosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to suppress the NF-κB pathway, which plays a role in the expression of pro-inflammatory and pro-fibrotic genes.

Visualization of Signaling Pathways and Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of new this compound derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00990K [pubs.rsc.org]

- 4. Novel this compound derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of Pirfenidone: An In-depth Technical Guide to Target Deconvolution Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirfenidone, an orally available small molecule, has emerged as a key therapeutic agent for idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease with a grim prognosis. Despite its clinical efficacy in slowing disease progression, the precise molecular target(s) and the complete mechanism of action of this compound remain elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions and details various target deconvolution strategies that can be employed to elucidate its direct binding partners. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of this multifaceted anti-fibrotic drug.

This compound exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2][3] It is known to modulate several key signaling pathways implicated in fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.[2][4] However, whether these effects are a result of direct interaction with a single or multiple protein targets, or through indirect modulation of cellular signaling cascades, is a subject of ongoing investigation. Target deconvolution, the process of identifying the direct molecular targets of a bioactive compound, is therefore crucial for a deeper understanding of this compound's therapeutic effects and for the development of next-generation anti-fibrotic therapies.

This guide will delve into the established and putative targets of this compound, present detailed experimental protocols for key target identification methodologies, and summarize the available quantitative data on its biological activity. Furthermore, it will provide visual representations of the signaling pathways influenced by this compound to facilitate a clearer understanding of its complex mechanism of action.

Putative Molecular Targets and Affected Pathways

While a definitive, single high-affinity target for this compound has yet to be identified, a growing body of evidence points towards its interference with multiple components of pro-fibrotic signaling pathways.

Key Signaling Pathways Modulated by this compound:

-

Transforming Growth Factor-β (TGF-β) Signaling: This is the most extensively studied pathway in the context of this compound's action. This compound has been shown to inhibit TGF-β1-induced fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process. It appears to exert its effects at multiple levels of the TGF-β pathway, including the downstream signaling molecules Smad2 and Smad3. Some studies suggest this compound may interfere with the nuclear translocation of the Smad complex.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial for cell proliferation, differentiation, and inflammation. This compound has been demonstrated to attenuate the activation of p38 MAPK, a key mediator in TGF-β1-stimulated fibroblasts. It has also been shown to inhibit the phosphorylation of ERK1/2 and JNK.

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is implicated in tissue development and fibrosis. This compound has been found to suppress the Wnt/GSK-3β/β-catenin signaling pathway, leading to a reduction in fibroblast proliferation and migration.

A summary of putative molecular targets of this compound identified through various studies is presented in Table 1.

| Putative Target/Affected Protein | Signaling Pathway | Evidence/Effect | Reference(s) |

| TGF-β1 | TGF-β | Downregulation of production | |

| Smad2/3 | TGF-β | Inhibition of phosphorylation and nuclear translocation | |

| p38 MAPK | MAPK | Inhibition of phosphorylation | |

| ERK1/2 | MAPK | Inhibition of phosphorylation | |

| JNK | MAPK | Inhibition of phosphorylation | |

| GSK-3β | Wnt/β-catenin | Modulation of phosphorylation | |

| β-catenin | Wnt/β-catenin | Suppression of expression and nuclear translocation | |

| TNF-α | Inflammatory | Reduction of production | |

| IL-1β | Inflammatory | Reduction of production | |

| IL-6 | Inflammatory | Reduction of production | |

| Collagen I & III | Extracellular Matrix | Reduction of synthesis |

Table 1: Putative Molecular Targets and Affected Proteins of this compound. This table summarizes the key proteins and signaling pathways that have been reported to be modulated by this compound.

Quantitative Data on this compound's Biological Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound in various in vitro models. It is important to note that direct binding affinities (Kd) for specific protein targets are largely unavailable in the public domain, highlighting the need for further target deconvolution studies.

| Cell Line/System | Endpoint | IC50 Value (mg/mL) | IC50 Value (mM) | Reference(s) |

| Human Lens Epithelial Cells (SRA01/04) | Proliferation | 0.47 | ~2.54 | |

| Non-Small Cell Lung Cancer (A549) | Cell Viability | 0.43 ± 0.11 | ~2.32 | |

| Non-Small Cell Lung Cancer (H4006) | Cell Viability | 0.45 ± 0.01 | ~2.43 | |

| Non-Small Cell Lung Cancer (H157) | Cell Viability | 0.57 ± 0.11 | ~3.08 | |

| Non-Small Cell Lung Cancer (H460) | Cell Viability | 0.27 ± 0.08 | ~1.46 |

Table 2: IC50 Values of this compound in Various In Vitro Models. This table provides a summary of the reported half-maximal inhibitory concentrations of this compound for different biological effects.

Experimental Protocols for Target Deconvolution

Several experimental strategies can be employed to identify the direct binding partners of this compound. These can be broadly categorized into affinity-based methods, proteomics-based approaches, and computational methods.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, this compound. This method involves immobilizing a this compound derivative onto a solid support matrix.

Detailed Methodology:

a. Synthesis of a this compound-Derived Affinity Probe:

-

Functionalization of this compound: Introduce a reactive functional group (e.g., a primary amine, carboxylic acid, or alkyne) onto the this compound molecule without significantly altering its pharmacological activity. This typically requires multi-step organic synthesis and structure-activity relationship (SAR) studies to ensure the modification does not abolish binding to its target.

-

Linker Attachment: Couple a spacer arm (e.g., polyethylene glycol) to the functionalized this compound. The linker reduces steric hindrance and allows the immobilized this compound to interact more freely with potential binding partners.

-

Biotinylation or Resin Conjugation: Attach a high-affinity tag like biotin to the end of the linker for subsequent capture on streptavidin-coated beads, or directly conjugate the this compound-linker construct to an activated chromatography resin (e.g., NHS-activated sepharose).

b. Preparation of Cell Lysate:

-

Culture relevant cells (e.g., human lung fibroblasts, A549 cells) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

c. Affinity Pull-Down Assay:

-

Immobilization of the Probe: If using a biotinylated probe, incubate it with streptavidin-coated agarose or magnetic beads to immobilize the probe.

-

Incubation with Lysate: Add the cell lysate to the beads conjugated with the this compound probe and incubate with gentle rotation at 4°C for several hours to allow for protein binding.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand (e.g., free this compound), a denaturing elution buffer (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength of the buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.

d. Protein Identification by Mass Spectrometry:

-

Excise the protein bands of interest from the SDS-PAGE gel.

-

Perform in-gel tryptic digestion to generate peptides.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm like MASCOT or Sequest.

Experimental Workflow for Affinity Chromatography:

Caption: Workflow for this compound target identification using affinity chromatography.

Chemical Proteomics

Chemical proteomics approaches, such as drug affinity responsive target stability (DARTS) and thermal proteome profiling (TPP), offer label-free methods for identifying protein targets.

Detailed Methodology for Thermal Proteome Profiling (TPP):

-

Cell Culture and Treatment: Culture cells of interest and treat them with either this compound or a vehicle control.

-

Cell Lysis: Lyse the cells under native conditions.

-

Temperature Gradient: Aliquot the lysates and heat them to a range of different temperatures.

-

Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the soluble protein fraction and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) reagent.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of each protein at each temperature in both the this compound-treated and control samples. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.

Experimental Workflow for Thermal Proteome Profiling (TPP):

Caption: Workflow for this compound target identification using Thermal Proteome Profiling.

Computational Approaches

In silico methods can complement experimental approaches by predicting potential protein targets based on the chemical structure of this compound or by analyzing its gene expression signature.

Detailed Methodology for In Silico Target Prediction:

-

Ligand-Based Approaches:

-

Chemical Similarity Searching: Use the 2D or 3D structure of this compound to search chemical databases (e.g., PubChem, ChEMBL) for compounds with similar structures and known protein targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the essential structural features of this compound required for its biological activity. Use this model to screen virtual compound libraries for molecules that fit the pharmacophore and have known targets.

-

-

Structure-Based Approaches (if a 3D structure of a potential target is available):

-

Molecular Docking: Dock the 3D structure of this compound into the binding site of a potential target protein to predict the binding mode and estimate the binding affinity.

-

-

Transcriptomics-Based Approaches:

-

Connectivity Map (CMap): Analyze the gene expression profile of cells treated with this compound and compare it to a reference database of gene expression profiles induced by a large number of small molecules with known mechanisms of action. A high correlation suggests a similar mechanism of action and potentially shared targets.

-

Logical Workflow for Computational Target Deconvolution:

Caption: Logical workflow for in silico target deconvolution of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

TGF-β Signaling Pathway

Caption: this compound's inhibitory effects on the canonical TGF-β/Smad signaling pathway.

MAPK Signaling Pathway

Caption: this compound's modulation of the MAPK signaling cascades.

Wnt/β-catenin Signaling Pathway

Caption: this compound's interference with the Wnt/β-catenin signaling pathway.

Conclusion

The target deconvolution of this compound is a complex yet critical endeavor for advancing the treatment of fibrotic diseases. While its multifaceted mechanism of action presents a challenge to pinpointing a single definitive target, the strategies outlined in this guide provide a robust framework for future investigations. A combination of affinity-based methods, advanced proteomics, and computational approaches will be instrumental in building a more complete picture of this compound's molecular interactions. Elucidating the direct targets of this compound will not only deepen our understanding of its therapeutic effects but also pave the way for the rational design of more potent and specific anti-fibrotic drugs. The continued efforts of the scientific community in this area are essential to unraveling the full potential of targeting fibrosis and ultimately improving patient outcomes.

References

- 1. Frontiers | Pharmacological basis of the antifibrotic effects of this compound: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]

- 2. Antifibrotic activities of this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting transforming growth factor beta (TGF-β) using this compound, a potential repurposing therapeutic strategy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pirfenidone's Modulation of Non-Canonical TGF-β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone, an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), exerts its therapeutic effects through a multifaceted mechanism of action that extends beyond the canonical Smad-dependent Transforming Growth Factor-beta (TGF-β) signaling. Emerging evidence highlights the significant role of this compound in modulating non-canonical, Smad-independent TGF-β pathways, which are crucial drivers of the fibrotic process. This technical guide provides an in-depth exploration of this compound's mechanism of action within these non-canonical cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and other associated signaling molecules. Detailed experimental protocols, quantitative data from key studies, and visual representations of the signaling pathways are presented to offer a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction: The Landscape of TGF-β Signaling in Fibrosis

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis in various organs, including the lungs, kidneys, liver, and heart.[1][2] The downstream signaling of TGF-β is broadly categorized into two main branches: the canonical Smad pathway and the non-canonical (or Smad-independent) pathways. While the canonical pathway, involving the phosphorylation of Smad2/3, has been extensively studied, the non-canonical pathways are increasingly recognized as critical contributors to the pro-fibrotic effects of TGF-β.[1][3]

These non-canonical pathways include several branches of the Mitogen-Activated Protein Kinase (MAPK) family, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[2] Additionally, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and Rho-like GTPase signaling are also activated by TGF-β independently of Smad2/3. These pathways regulate a diverse array of cellular responses, including fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition, all of which are hallmarks of fibrosis. This compound's anti-fibrotic efficacy is, in part, attributed to its ability to interfere with these critical non-canonical signaling cascades.

This compound's Impact on Non-Canonical TGF-β Pathways

This compound modulates multiple nodes within the non-canonical TGF-β signaling network. Its effects have been observed across different cellular contexts and disease models, suggesting a broad inhibitory action on pro-fibrotic signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are key transducers of extracellular signals that regulate a wide range of cellular processes. TGF-β can activate all three major MAPK pathways: ERK, JNK, and p38.

-

ERK Pathway: The ERK pathway is often associated with cell proliferation and differentiation. Studies have shown that this compound can attenuate the TGF-β1-induced phosphorylation of ERK1/2 in models of renal fibrosis. However, in the context of lung fibrosis, the effect of this compound on ERK1/2 phosphorylation appears to be more complex, with some studies reporting no significant inhibition.

-

JNK and p38 Pathways: The JNK and p38 MAPK pathways are typically activated by stress stimuli and play a role in inflammation and apoptosis, as well as fibrosis. This compound has been demonstrated to suppress the phosphorylation of both JNK and p38 in response to TGF-β1 stimulation in renal tubular epithelial cells. Furthermore, in a rat model of pulmonary fibrosis induced by particulate matter, this compound was found to modulate the TGF-β1/TAK1/MKK3/p38 MAPK signaling pathway, leading to an alleviation of fibrosis. In Dupuytren's disease-derived fibroblasts, this compound significantly decreased the basal and TGF-β1-induced phosphorylation of p38.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. TGF-β can activate this pathway, contributing to its pro-fibrotic effects. In human intestinal fibroblasts, this compound has been shown to inhibit the TGF-β1-stimulated phosphorylation of AKT, thereby attenuating the pro-proliferative and anti-apoptotic effects of TGF-β1. Similarly, in fibroblasts derived from patients with Dupuytren's disease, this compound significantly decreased the TGF-β1-induced phosphorylation of AKT.

Other Non-Canonical Signaling Molecules

-

β-catenin: Aberrant activation of the Wnt/β-catenin signaling pathway has been implicated in fibrogenesis. One study has shown that this compound's anti-fibrotic effects are partially mediated by the inhibition of MUC1-CT phosphorylation, which subsequently reduces the activation of β-catenin. This leads to the inhibition of the formation and nuclear translocation of a pro-fibrotic transcriptional complex.

-

GLI Transcription Factors: Recent findings suggest a link between this compound and the Hedgehog (Hh) signaling pathway. This compound has been shown to selectively destabilize the GLI2 protein, a primary activator of Hh-mediated gene transcription. As GLI transcription factors are also mediators of TGF-β signaling, this suggests that this compound may exert its effects through a dual inhibition of the Hh and TGF-β pathways by targeting GLI2.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the impact of this compound on various components of non-canonical TGF-β pathways.

Table 1: Effect of this compound on MAPK Phosphorylation in HK-2 Cells (Human Renal Proximal Tubular Epithelial Cells)

| Treatment | p-ERK1/2 (relative expression) | p-p38 (relative expression) | p-JNK (relative expression) |

| Control | Baseline | Baseline | Baseline |

| TGF-β1 | Increased | Increased | Increased |

| TGF-β1 + this compound | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 |

Table 2: Effect of this compound on Protein Expression in a Rat Model of PM10-Induced Pulmonary Fibrosis

| Treatment Group | TAK1 Expression (relative) | p-MKK3 Expression (relative) | p-p38 Expression (relative) |

| Control | Baseline | Baseline | Baseline |

| PM10 | Significantly Increased | Significantly Increased | Significantly Increased |

| PM10 + this compound (200 mg/kg) | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 |

| PM10 + this compound (400 mg/kg) | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 | Significantly Decreased vs. PM10 |

Table 3: Effect of this compound on AKT and ERK Phosphorylation in Dupuytren's Disease-Derived Fibroblasts

| Treatment | p-AKT (relative to total AKT) | p-ERK1/2 (relative to total ERK1/2) |

| Control | Baseline | Baseline |

| TGF-β1 | Increased | No significant increase |

| TGF-β1 + this compound (800 µg/mL) | Significantly Decreased vs. TGF-β1 | Significantly Decreased vs. TGF-β1 |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to investigate the effects of this compound on non-canonical TGF-β signaling.

Cell Culture and Treatment

-

Cell Lines:

-

HK-2 Cells (Human Renal Proximal Tubular Epithelial Cells): Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

A549 (Human Alveolar Epithelial Cells) and MRC5 (Human Lung Fibroblasts): Cultured in appropriate media and stimulated with TGF-β1 (5 ng/ml) in the presence or absence of this compound (50 µM) for 40 minutes.

-

Dupuytren's Disease (DD) and Carpal Tunnel (CT) -derived Fibroblasts: Isolated from patient tissues and cultured. Cells were stimulated with TGF-β1 and treated with this compound (800 µg/mL).

-

Human Intestinal Fibroblasts (HIFs): Pretreated with this compound (1 mg/ml) for 1 hour before stimulation with TGF-β1 (10 ng/ml) for 48 hours.

-

-

Treatment Protocol:

-

Cells are typically serum-starved for a period (e.g., 24 hours) before treatment to reduce basal signaling activity.

-

This compound is added to the culture medium at various concentrations for a specified pre-incubation time (e.g., 1 hour) before the addition of TGF-β1.

-

TGF-β1 is then added to induce fibrotic responses and activate signaling pathways. The duration of TGF-β1 stimulation varies depending on the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, longer for gene or protein expression).

-

Western Blot Analysis

-

Purpose: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p38, etc.) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of their corresponding total proteins.

-

Animal Models

-

Unilateral Ureteral Obstruction (UUO) Rat Model of Renal Fibrosis:

-

Procedure: Rats undergo surgery to ligate the left ureter, inducing renal fibrosis. Sham-operated animals serve as controls.

-

Treatment: this compound is administered to the treatment group, typically by oral gavage, for the duration of the study (e.g., 7 or 14 days).

-

Analysis: Kidney tissues are collected for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blotting, immunohistochemistry) to assess fibrosis markers and signaling pathway activation.

-

-

Particulate Matter (PM10)-Induced Pulmonary Fibrosis Rat Model:

-

Procedure: Pulmonary fibrosis is induced by intratracheal instillation of PM10.

-

Treatment: After a period to allow for fibrosis development (e.g., 42 days), this compound is administered orally for a specified duration.

-

Analysis: Lung tissues are harvested for histological examination, and protein expression of signaling molecules is analyzed by Western blotting.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key non-canonical TGF-β signaling pathways and a general experimental workflow for their investigation.

Caption: this compound's targets in non-canonical TGF-β signaling.

Caption: General workflow for studying this compound's effects.

Conclusion

This compound's mechanism of action is complex and involves the modulation of multiple signaling pathways implicated in fibrosis. A substantial body of evidence demonstrates that this compound's anti-fibrotic effects are not limited to the canonical Smad pathway but also encompass the inhibition of several key non-canonical TGF-β signaling cascades, including the MAPK and PI3K/AKT pathways. By targeting these Smad-independent routes, this compound can effectively suppress the pro-fibrotic activities of TGF-β, such as fibroblast proliferation, myofibroblast differentiation, and ECM production. A deeper understanding of these molecular mechanisms is crucial for the rational design of novel anti-fibrotic therapies and for optimizing the clinical use of this compound in a variety of fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the therapeutic potential of targeting non-canonical TGF-β signaling in fibrosis.

References

Pirfenidone's Impact on Extracellular Matrix Composition: A Proteomic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. This aberrant tissue remodeling disrupts normal organ architecture and function, leading to significant morbidity and mortality. Pirfenidone is an orally active small molecule with broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] Approved for the treatment of idiopathic pulmonary fibrosis (IPF), its mechanism of action involves the modulation of key signaling pathways that drive the fibrotic process, ultimately altering the composition of the ECM.[2][3] This technical guide provides a detailed overview of the effects of this compound on ECM composition, with a specific focus on proteomic analyses, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Targeting Profibrotic Pathways

This compound exerts its anti-fibrotic effects by targeting multiple profibrotic and inflammatory pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of ECM protein deposition.[1] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production. This compound has been shown to reduce the expression and activity of TGF-β1 and interfere with its downstream signaling cascade, notably by attenuating the phosphorylation of Smad2 and Smad3, which are critical for transducing the fibrotic signal to the nucleus. By inhibiting this pathway, this compound effectively downregulates the transcription of major ECM component genes, including collagens and fibronectin.

References

- 1. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Pirfenidone's Impact on Fibroblast-to-Myofibroblast Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-fibrotic effects of pirfenidone, with a specific focus on its impact on the fibroblast-to-myofibroblast transition (FMT). This process is a critical event in the pathogenesis of fibrotic diseases, characterized by the differentiation of fibroblasts into contractile, extracellular matrix-producing myofibroblasts. This compound has been shown to attenuate this transition through the modulation of key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and various non-Smad pathways. This document summarizes the quantitative effects of this compound on key fibrotic markers, provides detailed experimental protocols for assessing its activity, and visualizes the intricate signaling networks involved.

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. A pivotal cellular event in fibrosis is the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis[1]. Transforming Growth Factor-β1 (TGF-β1) is a potent inducer of this differentiation process[2][3]. This compound, an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF), exerts its therapeutic effects in part by interfering with this pathological transition. This guide delves into the core mechanisms of this compound's action on fibroblasts.

Quantitative Impact of this compound on Myofibroblast Differentiation

This compound has been demonstrated to inhibit key markers of myofibroblast differentiation in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression

| Cell Type | Treatment | This compound Concentration | % Inhibition of α-SMA Expression (relative to TGF-β1 control) | Reference |

| Human Lung Fibroblasts (HLFs) | TGF-β1 | 0.16 - 1.6 mM | Significant attenuation | |

| Primary Human Lung Fibroblasts | TGF-β1 | 1 mg/ml | Significant reduction | |

| Dupuytren's Disease-derived Fibroblasts | TGF-β1 (10 ng/ml) | 800 µg/ml | Significant inhibition | |

| Rheumatoid Arthritis-ILD pHLFs | TGF-β1 | Not specified | Significant inhibition | |

| IPF-derived Fibroblasts | Spontaneous | 0.5 mM | Significant reduction |

Table 2: Effect of this compound on Collagen I Expression

| Cell Type | Treatment | This compound Concentration | % Inhibition of Collagen I Expression (relative to TGF-β1 control) | Reference |

| Human Lung Fibroblasts (HLFs) | TGF-β1 | 0.16 - 1.6 mM | Significant attenuation | |

| Primary Human Intestinal Fibroblasts | TGF-β1 (2.5 ng/mL) | 1 and 2 mg/mL | Complete blockage of TGF-β1-induced expression | |

| A549 Cells | TGF-β1 (5 ng/ml) | 500 and 1000 µg/ml | Significant downregulation of mRNA expression | |

| Rat Hepatic Stellate Cells | Basal | 100 µM | Significant decrease in mRNA levels | |

| Human IPF Fibroblasts | TGF-β1 | 0.1 - 1.0 mM | Reduction in expression |

Core Signaling Pathways Modulated by this compound

This compound's inhibitory effect on fibroblast-to-myofibroblast transition is mediated through its interaction with complex signaling networks. The primary pathway implicated is the TGF-β signaling cascade, which can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

TGF-β/Smad Signaling Pathway

The canonical TGF-β pathway is a central driver of fibrosis. Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the phosphorylation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-SMA and collagen. This compound has been shown to inhibit the phosphorylation of Smad3, thereby dampening the fibrotic response.

Caption: this compound inhibits the canonical TGF-β/Smad signaling pathway.

Non-Smad Signaling Pathways

In addition to the Smad pathway, TGF-β1 can activate several Smad-independent signaling cascades that contribute to fibrosis. This compound has been shown to interfere with these pathways as well.

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are involved in TGF-β1-induced fibroblast differentiation. This compound has been demonstrated to reduce the phosphorylation of p38, ERK1/2, and JNK, thereby mitigating the pro-fibrotic effects of TGF-β1.

Caption: this compound's inhibition of the non-Smad MAPK signaling pathway.

The PI3K/Akt signaling pathway is another important non-Smad pathway activated by TGF-β1 that promotes fibroblast proliferation and survival. Studies have shown that this compound can inhibit the phosphorylation of Akt, suggesting another avenue through which it exerts its anti-fibrotic effects.

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the anti-fibrotic effects of this compound on the fibroblast-to-myofibroblast transition.

Cell Culture and Treatment

-

Cell Seeding: Plate primary human lung fibroblasts in 6-well plates at a density of 1x10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Serum Starvation: Once cells reach 80-90% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/mL) for 1 hour.

-

Stimulation: Add TGF-β1 (typically 5 ng/mL) to the media and incubate for the desired time period (e.g., 24-72 hours) depending on the endpoint being measured.

Western Blot Analysis for α-SMA and Phosphorylated Proteins

This protocol is adapted from standard western blotting procedures.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (1:1000), phospho-Smad3 (1:1000), phospho-p38 (1:1000), phospho-Akt (1:1000), or a loading control like GAPDH (1:2500) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:20,000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Collagen I and α-SMA mRNA

-

RNA Extraction: Isolate total RNA from treated cells using a commercially available RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-Smooth Muscle Actin 2), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Primer Sequences (Example):

-

COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'

-

COL1A1 Reverse: 5'-AAGATTGGAGGGACAGACGGAG-3'

-

ACTA2 Forward: 5'-CCGACCGAATGCAGAAGGA-3'

-

ACTA2 Reverse: 5'-ACAGAGTATTTGCGCTCCGAA-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Immunofluorescence Staining for α-SMA

-

Cell Culture: Grow fibroblasts on glass coverslips in a 24-well plate and treat as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-α-SMA antibody (1:200) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic potential of a compound like this compound.

Caption: A standard workflow for in vitro evaluation of anti-fibrotic compounds.

Conclusion

This compound effectively inhibits the fibroblast-to-myofibroblast transition, a key process in the development of fibrosis. Its mechanism of action is multifaceted, involving the suppression of both canonical Smad and non-Smad signaling pathways initiated by TGF-β1. This guide provides researchers and drug development professionals with a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols to assess its efficacy, and a clear visualization of the underlying molecular pathways. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted anti-fibrotic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]

Elucidating the Anti-inflammatory Properties of Pirfenidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone, a pyridone-derived small molecule, is an established anti-fibrotic agent with potent and multifaceted anti-inflammatory properties. Initially developed for its anti-inflammatory capabilities, its therapeutic efficacy is now recognized to stem from a complex interplay of anti-inflammatory, anti-fibrotic, and antioxidant mechanisms. This technical guide provides a comprehensive exploration of the anti-inflammatory actions of this compound, detailing its molecular mechanisms, impact on key signaling pathways, and a summary of quantitative experimental findings. Detailed experimental protocols are provided to facilitate further research and validation of its therapeutic potential.

Introduction

Chronic inflammation is a key driver in the pathogenesis of numerous fibrotic diseases. This compound has emerged as a significant therapeutic agent, particularly in the context of idiopathic pulmonary fibrosis (IPF), by attenuating the inflammatory cascade that contributes to tissue remodeling and scarring.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the anti-inflammatory properties of this compound.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a variety of mechanisms, primarily by modulating the production and function of key inflammatory mediators and signaling pathways.

2.1. Inhibition of Pro-inflammatory Cytokines and Chemokines:

This compound has been demonstrated to significantly reduce the expression and secretion of a broad range of pro-inflammatory cytokines and chemokines. These include:

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation, TNF-α production is consistently downregulated by this compound in various in vitro and in vivo models.[3]

-

Interleukins (IL-1β, IL-6, IL-8): this compound effectively suppresses the production of these key interleukins, which are central to the acute inflammatory response and immune cell recruitment.[3]

-

Chemokines (e.g., CCL2/MCP-1): By reducing the levels of chemokines, this compound inhibits the recruitment of monocytes and other inflammatory cells to sites of injury.

2.2. Modulation of Anti-inflammatory Cytokines:

Evidence suggests that this compound can also enhance the production of anti-inflammatory cytokines, such as IL-10, contributing to the resolution of inflammation.

2.3. Antioxidant Properties:

This compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2] This action is crucial as oxidative stress is a key contributor to inflammation and tissue damage. This compound's ability to reduce ROS production helps to mitigate the activation of pro-inflammatory signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through its interaction with several critical intracellular signaling pathways.

3.1. Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway:

The TGF-β/Smad pathway is a central regulator of fibrosis and inflammation. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling. This inhibition leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes.

3.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the transcription of its target genes.

3.3. Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway:

The JAK/STAT pathway is involved in the signaling of many cytokines and growth factors. This compound has been shown to modulate this pathway, although the precise mechanisms are still under investigation. By interfering with JAK/STAT signaling, this compound can further dampen the cellular response to pro-inflammatory stimuli.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Marker | Observed Effect | p-value | Reference |

| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | TGF-β1 mRNA | Significant decrease | < 0.05 | |

| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | TGF-β2 mRNA | Significant decrease | < 0.05 | |

| Human Pterygium Fibroblasts | Endogenous | 0.2 mg/mL | MMP-1 mRNA | Significant decrease | < 0.05 | |

| Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | 1 mg/mL | p-Smad2/3 | Significant reduction in phosphorylation | < 0.05 | |

| Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | 1 mg/mL | p-AKT | Significant reduction in phosphorylation | < 0.05 |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dosage | Target Marker | Tissue/Fluid | Observed Effect | p-value | Reference |

| Rat | Bleomycin | 50 mg/kg | Hydroxyproline | Lung | Significant reduction | < 0.05 | |

| Rat | Bleomycin | 50 mg/kg | TGF-β1 protein | Lung | Significant suppression | < 0.01 | |

| Rat | Bleomycin | 50 mg/kg | Periostin protein | Lung | Significant suppression | < 0.01 | |

| Hamster | Bleomycin | 30 or 100 mg·kg−1·day−1 | Pro-inflammatory proteins | Lung | Normalized expression | Not specified | |

| Rat | Lipopolysaccharide (LPS) | 3 and 30 mg/kg | BAL total and neutrophilic cells | BALF | Significant decrease | Not specified | |

| Rat | Lipopolysaccharide (LPS) | 3 and 30 mg/kg | IL-6 | BALF | Significant inhibition | Not specified |

Table 3: Clinical Data on Anti-inflammatory and Oxidative Stress Markers

| Study Population | Treatment | Duration | Biomarker | Change from Baseline | p-value | Reference |

| IPF Patients | This compound | 24 weeks | Kynurenine/Tryptophan Ratio | Decreased (0.030 ± 0.011 to 0.025 ± 0.010) | 0.048 | |

| IPF Patients | This compound | 24 weeks | Plasma Protein -SH (PSH) | Trend towards increase (+9%) | Not significant | |

| IPF Patients | This compound | 24 weeks | Blood Glutathione (GSH) | Trend towards increase (+23%) | Not significant | |

| IPF Patients | This compound | 24 weeks | Thiobarbituric Acid-Reactive Substances (TBARS) | Trend towards decrease (-17%) | Not significant |

Experimental Protocols

5.1. In Vitro Assay for Anti-inflammatory Effects

-

Cell Culture: Human lung fibroblasts (e.g., A549 or primary cells) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) for 1-2 hours, followed by stimulation with a pro-inflammatory agent such as TGF-β1 (10 ng/mL) or LPS (1 µg/mL) for 24-48 hours.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants are collected to measure the concentration of cytokines like TNF-α and IL-6 using commercially available ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions. These kits typically have a sensitivity in the range of pg/mL.

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-Smad2/3) at appropriate dilutions (typically 1:1000). A loading control antibody (e.g., β-actin or GAPDH, typically 1:5000) is used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

5.2. In Vivo Bleomycin-Induced Lung Fibrosis Model

-

Animal Model: Male C57BL/6 mice or Wistar rats (8-10 weeks old) are commonly used. Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.

-

This compound Treatment: this compound is administered orally (e.g., by gavage) at doses ranging from 30 to 400 mg/kg/day, starting either before or after bleomycin administration, depending on the study design (prophylactic or therapeutic).

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: At the end of the experiment (e.g., 14 or 21 days post-bleomycin), animals are euthanized, and their lungs are lavaged with sterile saline. The BALF is collected to determine total and differential cell counts (macrophages, neutrophils, lymphocytes) and for cytokine analysis by ELISA.

-

Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Masson's trichrome for assessing collagen deposition and fibrosis.

-

Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is measured as an index of fibrosis.

5.3. Reactive Oxygen Species (ROS) Measurement

-

DCFH-DA Assay: Intracellular ROS levels can be measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

-

Cells are seeded in a 96-well plate and treated with this compound and/or an oxidative stress inducer.

-

Cells are then incubated with DCFH-DA solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C.

-

After washing, the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Visualization of Signaling Pathways and Experimental Workflows

6.1. Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

6.2. Experimental Workflow: In Vitro Analysis

Caption: A typical workflow for in vitro evaluation of this compound's anti-inflammatory effects.

6.3. Experimental Workflow: In Vivo Analysis

Caption: Workflow for assessing this compound's efficacy in a bleomycin-induced lung fibrosis model.

Conclusion

This compound's anti-inflammatory properties are a cornerstone of its therapeutic efficacy. By targeting multiple pro-inflammatory cytokines, signaling pathways like TGF-β/Smad and NF-κB, and mitigating oxidative stress, this compound offers a multi-pronged approach to combatting the inflammatory processes that drive fibrotic diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the full potential of this compound as a potent anti-inflammatory agent. Continued research into its precise molecular interactions will undoubtedly unveil new avenues for its application in a broader range of inflammatory and fibrotic conditions.

References

- 1. Effects of this compound and Nintedanib on Markers of Systemic Oxidative Stress and Inflammation in Patients with Idiopathic Pulmonary Fibrosis: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the possible mechanisms of this compound to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental study of the effects of this compound and nintedanib on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - Liu - Journal of Thoracic Disease [jtd.amegroups.org]

Pirfenidone's Impact on Gene Expression in Fibrotic Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirfenidone is an anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its therapeutic effects are largely attributed to its ability to modulate gene expression within fibrotic lung tissue, thereby attenuating the pathological processes of fibrosis. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, focusing on its influence on key signaling pathways, and presents a compilation of quantitative data on gene expression changes. Detailed experimental methodologies are provided to aid in the design and interpretation of future research in this domain.

Core Mechanism of Action: Modulation of Pro-Fibrotic Gene Expression

This compound exerts its anti-fibrotic effects through a multi-faceted mechanism that involves the downregulation of key pro-fibrotic and pro-inflammatory genes. A primary target of this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.

The TGF-β Signaling Pathway

This compound has been shown to inhibit the TGF-β signaling cascade at multiple levels. It reduces the expression of TGF-β1 itself and interferes with the downstream signaling through Smad proteins.[1][2] This leads to a decrease in the expression of a host of fibrotic genes.

Below is a diagram illustrating the TGF-β signaling pathway and the inhibitory action of this compound.

Caption: this compound's inhibition of the TGF-β signaling pathway.

The TNF-α/STAT3 Signaling Pathway

This compound has also been demonstrated to inhibit the Tumor Necrosis Factor-alpha (TNF-α)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] This pathway is implicated in inflammatory responses that contribute to the fibrotic process.

The following diagram illustrates the TNF-α/STAT3 signaling pathway and its inhibition by this compound.

Caption: this compound's inhibition of the TNF-α/STAT3 signaling pathway.

Quantitative Analysis of Gene Expression Changes

This compound's impact on gene expression has been quantified in numerous studies. The following tables summarize the observed changes in key fibrotic and inflammatory genes in response to this compound treatment in various experimental models.